molecular formula C16H16ClN5O4S B2864701 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1171825-88-9

3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2864701
CAS RN: 1171825-88-9
M. Wt: 409.85
InChI Key: DHFMHDIXZWLKJA-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H16ClN5O4S and its molecular weight is 409.85. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer’s Disease Research

Research into derivatives of compounds structurally similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide has shown potential applications in Alzheimer’s disease treatment. The synthesis and evaluation of N-substituted derivatives targeting enzyme inhibition activity against acetylcholinesterase suggest a promising avenue for drug development aimed at Alzheimer's disease management (Rehman et al., 2018).

Antitumor and Antimicrobial Applications

Some compounds with a similar structural framework exhibit promising broad-spectrum antitumor activity against various tumor cell lines and have shown antibacterial activity as well. These findings suggest potential for the development of novel antitumor and antimicrobial agents (Rostom, 2006).

Antidepressant Research

Studies on compounds within the same chemical family have identified potential antidepressant properties with reduced side effects, indicating a potential area of application for the development of new antidepressant drugs (Bailey et al., 1985).

Enzyme Inhibition for Therapeutic Applications

Research into pyrazoline benzensulfonamides, closely related to the target compound, has shown significant inhibition of human carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications in diseases where these enzymes are therapeutic targets (Ozgun et al., 2019).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O4S/c1-10-9-13(21-22(10)2)15-19-20-16(26-15)18-14(23)7-8-27(24,25)12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFMHDIXZWLKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

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